N-(3-hydroxypropyl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide
CAS No.:
Cat. No.: VC13313284
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO4 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | N-(3-hydroxypropyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |
| Standard InChI | InChI=1S/C20H19NO4/c1-13-17(23)15-9-5-10-16(20(24)21-11-6-12-22)19(15)25-18(13)14-7-3-2-4-8-14/h2-5,7-10,22H,6,11-12H2,1H3,(H,21,24) |
| Standard InChI Key | FYMVNVJQSHEMLP-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCO)C3=CC=CC=C3 |
| Canonical SMILES | CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCO)C3=CC=CC=C3 |
Introduction
Structural and Synthetic Characteristics
Molecular Architecture
The chromene backbone consists of a benzene ring fused to a pyran moiety. Key substituents include:
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Phenyl group at position 2, contributing to hydrophobic interactions in biological systems .
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Methyl group at position 3, enhancing steric stability.
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4-Oxo group, which may participate in hydrogen bonding or redox reactions .
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8-Carboxamide linked to a 3-hydroxypropyl chain, introducing hydrogen-bonding capabilities and solubility modulation .
The IUPAC name is N-(3-hydroxypropyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide, with the SMILES string CC1=C(OC2=C(C1=O)C(=CC=C2)C(=O)NCCCO)C3=CC=CC=C3.
Synthesis and Characterization
The synthesis typically involves multi-step reactions:
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Chromene Core Formation: Condensation of substituted aldehydes with 1,3-diketones or equivalents under acidic or basic conditions .
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Carboxamide Introduction: Reaction of the chromene carboxylic acid intermediate with 3-hydroxypropylamine via coupling agents (e.g., DCC, EDCI) .
Key reagents and conditions include:
Physicochemical Properties
The hydroxypropyl chain enhances aqueous solubility compared to unsubstituted chromenes, while the phenyl and methyl groups contribute to membrane affinity .
Biological Activities and Mechanisms
Anticancer Activity
Chromenes disrupt microtubule polymerization and induce apoptosis in cancer cells . In silico studies suggest binding to β-tubulin’s colchicine site, a mechanism shared with analogs like MX 58151 . For instance, derivative C2 (a chromene-sulfonamide hybrid) showed IC values of 2.5–4.8 μM against triple-negative breast cancer (TNBC) cells . The hydroxypropyl carboxamide in the target compound may enhance tumor selectivity by targeting overexpressed receptors (e.g., EGFR) .
Antimicrobial Effects
Chromene-sulfonamide hybrids exhibit broad-spectrum antibacterial activity, with MIC values as low as 3.9 μg/mL against Staphylococcus aureus . The carboxamide moiety likely disrupts bacterial cell wall synthesis or enzyme function .
Pharmacokinetic and Toxicological Profile
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Absorption: Moderate bioavailability predicted due to balanced lipophilicity (LogP ~2.5) .
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Metabolism: Hepatic oxidation via CYP450 enzymes, with potential glucuronidation of the hydroxypropyl group .
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Toxicity: Preliminary cytotoxicity assays on fibroblast L929 cells indicate low toxicity (IC > 50 μM) .
Computational and Experimental Validation
Molecular Docking Studies
Docking analyses against EGFR (PDB: 1M17) reveal strong binding affinity (ΔG = -9.2 kcal/mol), surpassing reference drugs like sorafenib . Key interactions include:
3D-QSAR Models
Quantitative structure-activity relationship (QSAR) models highlight the importance of:
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Hydrophobic substituents (phenyl, methyl) for membrane penetration.
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Hydrogen-bond donors (hydroxypropyl) for target engagement .
Comparative Analysis with Analogues
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